molecular formula C15H23BO6S B13982704 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)phenoxy)ethyl methanesulfonate CAS No. 741699-48-9

2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)phenoxy)ethyl methanesulfonate

Cat. No.: B13982704
CAS No.: 741699-48-9
M. Wt: 342.2 g/mol
InChI Key: PVSOJYXIRLOKAZ-UHFFFAOYSA-N
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Description

2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)phenoxy)ethyl methanesulfonate is an organic compound that features a boronic ester group and a methanesulfonate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)phenoxy)ethyl methanesulfonate typically involves the reaction of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol with 2-chloroethyl methanesulfonate. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)phenoxy)ethyl methanesulfonate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate. Typical conditions involve the use of polar aprotic solvents and moderate temperatures.

    Coupling Reactions: Reagents include aryl or vinyl halides, palladium catalysts, and bases such as potassium carbonate.

Major Products

Scientific Research Applications

2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)phenoxy)ethyl methanesulfonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)phenoxy)ethyl methanesulfonate involves the reactivity of its functional groups:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)phenoxy)ethyl methanesulfonate is unique due to the presence of both a boronic ester and a methanesulfonate ester group. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds that contain only one of these functional groups .

Properties

CAS No.

741699-48-9

Molecular Formula

C15H23BO6S

Molecular Weight

342.2 g/mol

IUPAC Name

2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl methanesulfonate

InChI

InChI=1S/C15H23BO6S/c1-14(2)15(3,4)22-16(21-14)12-6-8-13(9-7-12)19-10-11-20-23(5,17)18/h6-9H,10-11H2,1-5H3

InChI Key

PVSOJYXIRLOKAZ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCCOS(=O)(=O)C

Origin of Product

United States

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